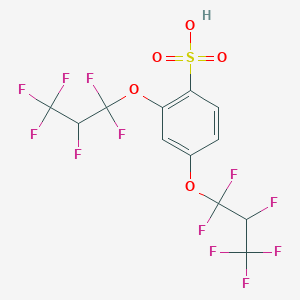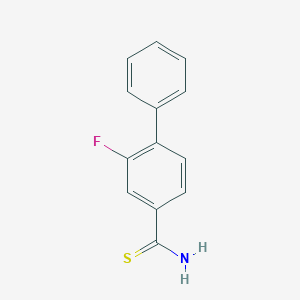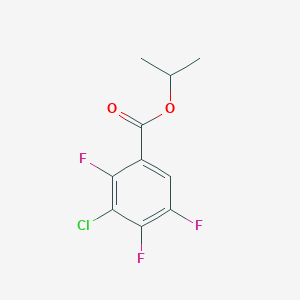
Isopropyl 3-chloro-2,4,5-trifluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 3-chloro-2,4,5-trifluorobenzoate (IPCTF) is a synthetic compound that has many applications in scientific research. It is an organochlorine compound with a unique chemical structure, which makes it particularly useful in laboratory experiments and studies. IPCTF is an important reagent in organic synthesis and has been widely used in the synthesis of various pharmaceuticals and other compounds. In addition, IPCTF has been used in a variety of biochemical and physiological studies.
作用机制
The mechanism of action of Isopropyl 3-chloro-2,4,5-trifluorobenzoate is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cytochrome P450 (CYP). This enzyme is involved in the metabolism of various drugs and other compounds. It is believed that this compound binds to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction of the drug or other compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of various drugs. In addition, this compound has been found to have an effect on the metabolism of various hormones. It has also been found to have an effect on the growth and differentiation of cells. Finally, this compound has been found to have an effect on the expression of various genes.
实验室实验的优点和局限性
The use of Isopropyl 3-chloro-2,4,5-trifluorobenzoate in laboratory experiments has both advantages and limitations. One of the advantages of using this compound is that it is easy to synthesize and is readily available. In addition, this compound is relatively inexpensive and can be used in a variety of biochemical and physiological studies. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is toxic and should be handled with care. In addition, the effects of this compound on the metabolism of various drugs is not fully understood and further research is needed.
未来方向
There are a number of potential future directions for the use of Isopropyl 3-chloro-2,4,5-trifluorobenzoate in scientific research. One potential direction is the use of this compound in the synthesis of various pharmaceuticals. Another potential direction is the use of this compound in the study of the effects of organochlorines on the metabolism of various drugs. Finally, this compound could be used in the study of the effects of organochlorines on the expression of various genes. In addition, further research could be conducted on the biochemical and physiological effects of this compound.
合成方法
Isopropyl 3-chloro-2,4,5-trifluorobenzoate can be synthesized through a two-step reaction involving the reaction of isopropyl bromide with 3-chloro-2,4,5-trifluorobenzoic acid. The reaction of isopropyl bromide with 3-chloro-2,4,5-trifluorobenzoic acid produces this compound in a yield of 70%. The reaction is carried out in a three-necked flask equipped with a thermometer, a Dean-Stark trap, and a condenser. The reaction mixture is heated to 100°C, and the reaction is allowed to proceed for two hours. After two hours, the reaction is cooled to room temperature and the reaction mixture is filtered. The product is then isolated by recrystallization from a mixture of methanol and water.
科学研究应用
Isopropyl 3-chloro-2,4,5-trifluorobenzoate has been widely used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals and other compounds. In addition, this compound has been used in biochemical and physiological studies. It has been used to study the effect of organochlorines on the activity of enzymes and other proteins. This compound has also been used to study the effects of organochlorines on the metabolism of various drugs. This compound has also been used to study the effect of organochlorines on cell growth and differentiation.
属性
IUPAC Name |
propan-2-yl 3-chloro-2,4,5-trifluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-4(2)16-10(15)5-3-6(12)9(14)7(11)8(5)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJDWRHPNBGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1F)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




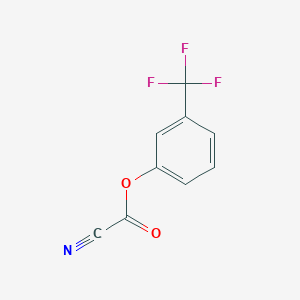
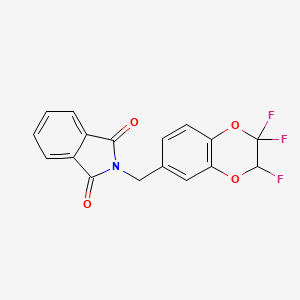
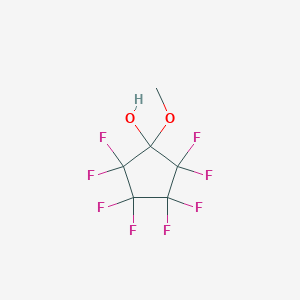
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)


![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)


